molecular formula C9H15NO2 B6270848 ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate CAS No. 2580209-96-5

ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B6270848
CAS No.: 2580209-96-5
M. Wt: 169.2
InChI Key:
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Description

Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, an aminomethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(aminomethyl)-cyclobutane-1-carboxylate: Lacks the methylidene group, which may affect its reactivity and applications.

    Methyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.

Properties

CAS No.

2580209-96-5

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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